2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the benzodioxole unit to the quinazoline core, often using palladium-catalyzed cross-coupling reactions.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with oxolan-2-ylmethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the benzodioxole moiety, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline and benzodioxole derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity. The thioether linkage could play a role in modulating the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-methylacetamide
- **2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-ethylacetamide
Uniqueness
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to the presence of the oxolan-2-ylmethyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(23-11-15-4-3-9-28-15)12-31-22-25-17-6-2-1-5-16(17)21(26-22)24-14-7-8-18-19(10-14)30-13-29-18/h1-2,5-8,10,15H,3-4,9,11-13H2,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQIRCFJIBSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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